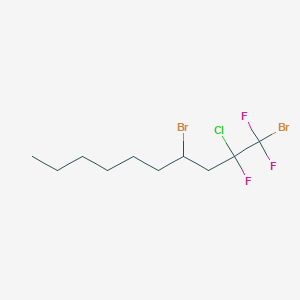

2-Chloro-1,4-dibromo-1,1,2-trifluorodecane

Description

Contextualizing Polyhalogenated Alkanes in Modern Organic Chemistry

Polyhalogenated alkanes, carbon compounds bearing multiple halogen atoms, are a cornerstone of both industrial and academic chemistry. geeksforgeeks.orgunacademy.com Their unique chemical and physical properties, which differ significantly from their non-halogenated counterparts, make them valuable in a variety of applications. osc.eduwikipedia.org These compounds are often used as solvents, refrigerants, flame retardants, and intermediates in the synthesis of pharmaceuticals and polymers. wikipedia.orgbritannica.com The presence of various halogens on an alkane backbone can drastically alter its polarity, reactivity, and biological activity, making them fascinating subjects for study.

From a synthetic standpoint, the selective introduction of different halogens onto an alkane chain presents a considerable challenge, driving the development of novel synthetic methodologies. nih.gov The reactivity of polyhalogenated alkanes is also a subject of intense study, as the interplay between different halogen substituents can lead to complex reaction pathways. libretexts.org

The Significance of Multi-Halogenated Long-Chain Alkanes as Research Subjects

Multi-halogenated long-chain alkanes are a specific subset of polyhalogenated alkanes that are gaining increasing attention. researchgate.net Their long carbon chains can lead to unique physical properties, such as altered solubility and boiling points, when compared to their shorter-chain analogues. These compounds are of interest for their potential applications in materials science and as precursors to complex molecular architectures.

Furthermore, the environmental fate and potential toxicity of long-chain halogenated alkanes are areas of active investigation. nih.gov Understanding how these molecules behave in the environment is crucial for assessing their potential impact and for the development of more sustainable chemical products. The study of these compounds contributes to the broader field of environmental chemistry and toxicology. nih.govnih.gov

Historical and Current Perspectives on Organohalogen Compound Research

The history of organohalogen research dates back to the 19th century, with the systematic synthesis of these compounds advancing alongside the development of organic chemistry. wikipedia.org Early research focused on the synthesis and basic reactivity of simple haloalkanes. The 20th century saw a dramatic expansion in the use of organohalogen compounds in various industrial applications, including the widespread use of chlorofluorocarbons (CFCs) as refrigerants and propellants. britannica.com

However, the latter half of the 20th century also brought to light the significant environmental impact of some of these compounds, most notably the depletion of the ozone layer by CFCs. wikipedia.orgbritannica.com This discovery led to international agreements, such as the Montreal Protocol, to phase out the production of the most harmful substances.

Current research in organohalogens is multifaceted. There is a continued effort to develop new, environmentally benign halogenated compounds for a range of applications. benthamdirect.com Simultaneously, there is a growing interest in naturally occurring organohalogens, with thousands of such compounds now identified from marine and terrestrial sources. eurochlor.orgresearchgate.netresearchgate.net These natural products often exhibit potent biological activities and serve as inspiration for the development of new pharmaceuticals. Modern analytical techniques, such as high-resolution mass spectrometry, are crucial for identifying and quantifying these compounds in complex environmental and biological samples. nih.govchromatographyonline.com

While no specific research findings are available for "2-Chloro-1,4-dibromo-1,1,2-trifluorodecane," a structurally related, shorter-chain compound, "1,4-Dibromo-2-chloro-1,1,2-trifluorooctane," is documented. The properties of this octane (B31449) derivative can provide some insight into the potential characteristics of the target decane (B31447).

Interactive Data Table for 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane

| Property | Value |

| CAS Number | 30428-47-8 |

| Molecular Formula | C8H12Br2ClF3 |

| Molecular Weight | 360.44 g/mol |

| Boiling Point | 58°C at 0.3 mm Hg |

| Density | 1.675 g/cm³ |

| Refractive Index | 1.467 |

| Flash Point | 103.1°C |

Note: The data presented in this table is for 1,4-Dibromo-2-chloro-1,1,2-trifluorooctane and is intended to be representative of a complex, multi-halogenated long-chain alkane. No data is currently available for this compound.

Properties

IUPAC Name |

1,4-dibromo-2-chloro-1,1,2-trifluorodecane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16Br2ClF3/c1-2-3-4-5-6-8(11)7-9(13,14)10(12,15)16/h8H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXKUGOCECZHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC(C(F)(F)Br)(F)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Br2ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Transformation Pathways

Fundamental Mechanistic Investigations of Carbon-Halogen Bond Formation and Cleavage

The reactivity of halogenated alkanes is largely centered around the carbon-halogen (C-X) bond. The formation and cleavage of these bonds can proceed through several mechanistic pathways, primarily influenced by the nature of the halogen, the structure of the alkane, and the reaction conditions.

Halogenated alkanes are key substrates for nucleophilic substitution reactions due to the polar nature of the C-X bond. savemyexams.com The halogen atom, being more electronegative than carbon, creates a partial positive charge on the carbon atom, making it susceptible to attack by nucleophiles—species with a lone pair of electrons. youtube.com

Nucleophilic substitution reactions can occur via two primary mechanisms: S\textsubscriptN2 (Substitution Nucleophilic Bimolecular) and S\textsubscriptN1 (Substitution Nucleophilic Unimolecular).

S\textsubscriptN2 Mechanism: This is a single-step process where the nucleophile attacks the partially positive carbon atom at the same time as the leaving group (the halide ion) departs. The reaction rate depends on the concentration of both the haloalkane and the nucleophile. For a compound like 2-Chloro-1,4-dibromo-1,1,2-trifluorodecane, the accessibility of the carbon atoms bearing halogens to the incoming nucleophile is a key factor. Steric hindrance around these carbons will influence the reaction rate. The reactivity order for S\textsubscriptN2 reactions is generally primary > secondary > tertiary halides.

S\textsubscriptN1 Mechanism: This is a two-step process that begins with the slow cleavage of the C-X bond to form a carbocation intermediate and a halide ion. The carbocation is then rapidly attacked by the nucleophile. The rate of this reaction depends only on the concentration of the haloalkane. S\textsubscriptN1 reactions are favored for tertiary halides because they can form more stable carbocations.

In this compound, the C-Br bonds are weaker and more easily broken than the C-Cl and C-F bonds. savemyexams.com This suggests that nucleophilic substitution would preferentially occur at the carbon atoms bonded to bromine. The C-F bond is the strongest and least likely to be cleaved.

While less common for alkanes, electrophilic substitution can occur under specific conditions, typically involving strong electrophiles and catalysts.

Interactive Table: Relative Rates of Hydrolysis for Halogenoalkanes

The following table illustrates the effect of the halogen on the rate of nucleophilic substitution (hydrolysis), which reflects the C-X bond strength.

| Haloalkane Type | Precipitate Formed with AgNO₃ | Observation | Relative Rate | Carbon-Halogen Bond Enthalpy (kJ/mol) |

| Chloroalkane | White (AgCl) | Forms slowly | Slowest | ~340 |

| Bromoalkane | Cream (AgBr) | Forms faster than chloroalkane | Intermediate | ~280 |

| Iodoalkane | Yellow (AgI) | Forms quickly | Fastest | ~240 |

Data derived from experimental observations of hydrolysis rates. savemyexams.comsavemyexams.comphysicsandmathstutor.com

Carbon-halogen bonds can also be cleaved through radical-mediated pathways, typically initiated by heat or UV light. wikipedia.org This process, known as free-radical halogenation, proceeds via a chain reaction mechanism involving three stages: initiation, propagation, and termination. wikipedia.orglibretexts.org

Initiation: The reaction begins with the homolytic cleavage of a halogen-halogen bond (e.g., Cl-Cl) or another weak bond by UV light or heat, generating two halogen radicals. libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the alkane, creating an alkyl radical and a hydrogen halide. This alkyl radical then reacts with a halogen molecule to form the halogenated alkane product and a new halogen radical, which continues the chain reaction.

Termination: The chain reaction is terminated when two radicals combine.

For a complex molecule like this compound, radical abstraction of a hydrogen atom can lead to a variety of radical intermediates. The stability of these intermediates (tertiary > secondary > primary) influences the regioselectivity of the reaction.

Another critical radical-mediated process is dissociative electron transfer, where the addition of an electron to the alkyl halide leads to the cleavage of the C-X bond. acs.orgresearchgate.net This can occur in a stepwise manner, involving the formation of a radical anion intermediate, or through a concerted mechanism where electron transfer and bond cleavage happen simultaneously. acs.organu.edu.au Studies on model alkyl halides have shown that the concerted mechanism is often preferred. acs.org The cleavage of the C-X bond in the resulting radical anions is a key step, with the stability of the C-X bond being a determining factor. rsc.org

Structure-Reactivity Relationships in Polyhalogenated Alkanes

Influence of Halogen Substituent Number and Type on Reactivity

The number and type of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) present in a molecule are primary determinants of its chemical reactivity. This influence is rooted in the properties of the carbon-halogen (C-X) bond, including its length, strength (bond enthalpy), and polarity.

The general trend for halogen reactivity in substitution reactions is I > Br > Cl > F. libretexts.org This is directly related to the C-X bond strength; the C-I bond is the weakest and requires the least energy to break, making iodoalkanes the most reactive. Conversely, the C-F bond is the strongest, rendering fluoroalkanes significantly less reactive in substitution reactions. savemyexams.com

The presence of multiple halogens can further modify reactivity. An increasing number of halogen substituents on a carbon atom tends to weaken the adjacent C-H bonds, which can influence free-radical halogenation. ic.ac.uk Moreover, the presence of fluorine atoms on a carbon that is also bonded to chlorine or bromine can significantly decrease the reactivity of the other halogens towards many reagents. libretexts.org In the case of this compound, the trifluoro group at the C-1 and C-2 positions would be expected to reduce the reactivity of the chlorine atom at C-2.

Elimination reactions, such as dehydrohalogenation, are also common for polyhalogenated alkanes and are typically facilitated by a strong base. youtube.comausetute.com.au The rate of these E2 elimination reactions is influenced by the acidity of the hydrogen being removed and the stability of the resulting alkene, which is in turn affected by the electronic effects of the halogen substituents.

Table 1: Carbon-Halogen Bond Properties and General Reactivity

| Halogen (X) | Bond | Avg. Bond Enthalpy (kJ/mol) | Avg. Bond Length (pm) | Reactivity Trend in Substitution |

|---|---|---|---|---|

| Fluorine | C-F | 485 | 135 | Lowest |

| Chlorine | C-Cl | 328 | 177 | Moderate |

| Bromine | C-Br | 276 | 194 | High |

| Iodine | C-I | 240 | 214 | Highest |

This table presents generalized data for alkyl halides to illustrate reactivity trends.

Impact of Carbon Chain Length on Degradation Kinetics

The length of the carbon chain in a polyhalogenated alkane can influence its degradation kinetics, although the effect can be complex and context-dependent. For thermal decomposition, an increase in chain length can affect the rate of C-C bond dissociation. researchgate.net Studies on n-alkanes have shown that longer carbon chains can exhibit higher reactivity under certain low-temperature combustion conditions. mdpi.comresearchgate.net This increased reactivity is attributed to a greater contribution to dehydrogenation, oxidation, and isomerization reactions. researchgate.net

Table 2: Comparative Reactivity of n-Alkanes in Low-Temperature Oxidation

| n-Alkane | Carbon Atoms | Relative Reactivity |

|---|---|---|

| n-Heptane | 7 | Base |

| n-Decane | 10 | Higher |

| n-Dodecane | 12 | Highest |

Source: Adapted from studies on n-alkane counterflow cool flames, indicating that longer chains are more reactive in this specific context. mdpi.comresearchgate.net

Investigating Polyhalogenation Control and Specificity

The synthesis of a specific polyhalogenated alkane like this compound requires precise control over the halogenation process to ensure the desired number, type, and location of halogen atoms. Direct halogenation of alkanes, particularly with chlorine and bromine, often proceeds via a free-radical chain reaction, which can be difficult to control. libretexts.orgmsu.edu

A common issue is polyhalogenation, where the initial monohalogenated product reacts further to yield di-, tri-, and more highly substituted products. libretexts.org This occurs because the introduction of a halogen atom does not render the remaining C-H bonds unreactive. To achieve monosubstitution and limit the formation of multiple products, the reaction is typically carried out with a large excess of the alkane relative to the halogen. ic.ac.ukmsu.edu Conversely, if the fully halogenated product is desired, an excess of the halogen can be used. ic.ac.uk

Achieving specificity, or regioselectivity, in unsymmetrical alkanes is another challenge. The halogen atom does not substitute all hydrogen atoms with equal probability. For instance, in free-radical chlorination, tertiary hydrogens are more reactive than secondary, which are more reactive than primary hydrogens. Bromination is generally slower and more selective than chlorination. libretexts.org

To overcome the limitations of direct halogenation, alternative and more selective halogenating agents are often employed. Reagents such as N-bromosuccinimide (NBS) and sulfuryl chloride can provide better control and specificity under the right conditions. ic.ac.uk The synthesis of a complex molecule like this compound would likely involve a multi-step synthetic route using specific fluorinating, chlorinating, and brominating agents designed to target particular positions on the decane (B31447) backbone, rather than a simple one-pot reaction with the elemental halogens.

Advanced Spectroscopic and Chromatographic Characterization Methods

High-Resolution Mass Spectrometry (HRMS) Techniques for Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions for a parent molecule and its fragments. For 2-Chloro-1,4-dibromo-1,1,2-trifluorodecane (C₁₀H₁₆Br₂ClF₃), the presence of bromine and chlorine isotopes creates a unique isotopic pattern that serves as a definitive confirmation of its elemental makeup. The distinct isotopic signatures of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) result in a characteristic cluster of peaks for the molecular ion and any halogen-containing fragments, which is a powerful tool for identification. youtube.com

Gas chromatography is an ideal technique for separating volatile and thermally stable compounds like halogenated alkanes prior to mass analysis. researchgate.netresearchgate.net When coupled with HRMS, this method allows for the separation of the target analyte from impurities or isomers, followed by high-accuracy mass measurement.

Under electron ionization (EI), this compound would undergo predictable fragmentation. The molecular ion peak [M]⁺• would be observable, and its isotopic pattern would confirm the presence of two bromine atoms and one chlorine atom. Key fragmentation pathways would include the loss of halogen atoms and alpha-cleavage, leading to the formation of stable carbocations. The high resolution of the mass spectrometer ensures that the measured mass of each fragment can be used to deduce its elemental formula, aiding in the reconstruction of the original molecular structure.

Table 1: Predicted GC-HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Formula | Calculated Exact Mass (Da) | Fragmentation Pathway |

|---|---|---|---|

| [M]⁺• | [C₁₀H₁₆⁷⁹Br₂³⁵ClF₃]⁺• | 433.9161 | Molecular Ion |

| [M-Cl]⁺ | [C₁₀H₁₆Br₂F₃]⁺ | 398.9524 | Loss of chlorine radical |

| [M-Br]⁺ | [C₁₀H₁₆BrClF₃]⁺ | 354.9978 | Loss of bromine radical |

| [M-Br₂Cl]⁺ | [C₁₀H₁₆F₃]⁺ | 177.1204 | Loss of all halogen radicals |

| [C₈H₁₅Br]⁺ | [C₈H₁₅Br]⁺ | 190.0384 | Cleavage at C2-C3 bond |

Note: Masses are calculated for the most abundant isotopes (¹²C, ¹H, ¹⁹F, ³⁵Cl, ⁷⁹Br). The observed spectrum would show isotopic clusters for all chlorine- and bromine-containing fragments.

For highly complex samples or for separating closely related isomers, two-dimensional gas chromatography (GC×GC) offers superior resolving power. nih.govresearchgate.net When coupled with a high-resolution time-of-flight (HRTofMS) detector, this technique provides a comprehensive two-dimensional chromatogram with high-quality mass spectra for every resolved peak. This is particularly useful for distinguishing this compound from other halogenated decanes. The structured nature of the GC×GC chromatogram, where chemically similar compounds elute in specific regions, combined with the accurate mass data from HRTofMS, allows for confident identification and structural confirmation. scholaris.canih.gov

Negative Chemical Ionization (NCI) is a soft ionization technique that offers exceptional sensitivity and selectivity for electrophilic compounds, such as those containing multiple halogen atoms. gcms.cznih.gov For this compound, NCI would likely proceed via electron capture, resulting in the formation of a molecular anion [M]⁻• or a fragment ion from the loss of a halogen, such as [M-Br]⁻. Compared to the extensive fragmentation seen in EI, NCI spectra are much simpler, often dominated by a high-mass ion that confirms the molecular weight. nih.govgcms.cz This high selectivity makes NCI an excellent choice for detecting and quantifying trace amounts of the compound in complex matrices.

In non-targeted analysis, where the goal is to identify unknown compounds in a sample, ultrahigh-resolution mass spectrometry (UHR-MS), using platforms like Fourier Transform Ion Cyclotron Resonance (FT-ICR-MS) or Orbitrap MS, is indispensable. fftc.org.twnih.gov The exceptional resolving power and sub-ppm mass accuracy of these instruments allow for the unambiguous assignment of elemental formulas from measured m/z values. fftc.org.tw For a complex molecule like this compound, UHR-MS could definitively confirm its elemental composition, C₁₀H₁₆Br₂ClF₃, distinguishing it from other potential formulas with very similar nominal masses. This capability is crucial for identifying novel halogenated compounds in environmental or biological samples. scholaris.ca

While hydrogen-deuterium exchange (HDX) mass spectrometry is primarily used for molecules with active hydrogens (e.g., -OH, -NH), its principles can be adapted for structural confirmation in other ways. nih.gov For quantitative purposes, Isotope Dilution Mass Spectrometry (IDMS) is a powerful application. epa.gov In this approach, a known amount of an isotopically labeled standard of this compound (e.g., containing ¹³C) would be added to a sample. By measuring the ratio of the native analyte to the labeled standard using HRMS, a highly accurate and precise quantification can be achieved, correcting for matrix effects and sample loss during preparation. epa.gov Furthermore, the inherent isotopic patterns of bromine and chlorine provide a natural "label" that is fundamental to the compound's identification, and analyzing these patterns is a key aspect of its structural verification by mass spectrometry. youtube.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity of a molecule. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the complete carbon skeleton and the specific positions of all substituents can be established.

The ¹⁹F nucleus is highly sensitive for NMR analysis, with a wide range of chemical shifts that are very sensitive to the local electronic environment. wikipedia.org For this compound, the three fluorine atoms are expected to be chemically equivalent, giving rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal would be characteristic of a CF₃ group attached to a carbon bearing both a chlorine and a bromine atom.

The ¹H NMR spectrum would provide information on the structure of the C₈H₁₆ alkyl chain. The protons on carbons adjacent to the halogenated centers (e.g., at C3 and C5) would be shifted downfield due to the electron-withdrawing effects of the halogens. Spin-spin coupling between adjacent protons would produce characteristic splitting patterns (e.g., triplets, multiplets) that would allow for the mapping of the proton connectivity along the chain.

The ¹³C NMR spectrum would show ten distinct signals, one for each carbon atom in the decane (B31447) backbone. The chemical shifts of C1, C2, and C4 would be significantly affected by the attached halogens. Furthermore, the signals for C1 and C2 would exhibit splitting due to coupling with the fluorine atoms (J-coupling), providing further confirmation of the structure.

Table 2: Predicted NMR Data for this compound in CDCl₃

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|---|

| ¹⁹F | F on C1 | -60 to -75 | t | ³J(H-F) ≈ 7-10 Hz |

| ¹H | H on C3 | 2.0 - 2.4 | m | - |

| H on C4 | 4.0 - 4.4 | m | - | |

| H on C5 | 2.1 - 2.5 | m | - | |

| H on C6-C9 | 1.2 - 1.8 | m | - | |

| H on C10 | 0.8 - 1.0 | t | ³J(H-H) ≈ 7 Hz | |

| ¹³C | C1 | 120 - 125 | q | ¹J(C-F) ≈ 280-300 Hz |

| C2 | 85 - 95 | q | ²J(C-F) ≈ 30-35 Hz | |

| C3 | 40 - 45 | - | - | |

| C4 | 55 - 65 | - | - | |

| C5 | 35 - 40 | - | - | |

| C6-C9 | 22 - 32 | - | - |

Note: Predicted values are estimates based on typical ranges for similar functional groups. Actual values may vary. m = multiplet, t = triplet, q = quartet.

¹H and ¹³C NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. In the case of this compound, the ¹H NMR spectrum would provide information on the chemical environment of the hydrogen atoms, while the ¹³C NMR spectrum would reveal the number and types of carbon atoms.

Due to the absence of specific experimental data for this compound in the public domain, a predictive analysis based on established chemical shift principles for similar structural motifs is presented. The electron-withdrawing effects of the halogen substituents (chlorine, bromine, and fluorine) would significantly influence the chemical shifts of adjacent protons and carbons.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -CHBr- | 4.0 - 4.5 | Multiplet |

| -CH₂- adjacent to -CHBr- | 2.0 - 2.5 | Multiplet |

| Alkyl chain -(CH₂)n- | 1.2 - 1.8 | Multiplet |

| Terminal -CH₃ | 0.8 - 1.0 | Triplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -CF₂Br | 110 - 120 (triplet due to ¹JCF) |

| -CClF- | 90 - 100 (doublet of doublets due to ¹JCF and ²JCCF) |

| -CHBr- | 50 - 60 |

| Alkyl chain carbons | 20 - 40 |

¹⁹F NMR and Halogen-Specific Resonances

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds, offering high sensitivity and a wide chemical shift range. For this compound, the ¹⁹F NMR spectrum would show distinct signals for the fluorine atoms, with their chemical shifts and coupling patterns providing crucial information about their local electronic and steric environments. The fluorine atom on the chiral center at C2 would be diastereotopic, potentially leading to a complex splitting pattern.

Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| -CF₂Br | -60 to -70 | Doublet of doublets (geminal and vicinal coupling) |

| -CClF- | -130 to -140 | Multiplet (coupling to -CF₂Br and protons) |

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for unambiguously assigning the proton and carbon signals and establishing the connectivity within the this compound molecule. COSY spectra would reveal proton-proton coupling networks, while HSQC would correlate directly bonded proton and carbon atoms. Furthermore, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the through-space proximity of atoms, aiding in the determination of the molecule's preferred conformation and relative stereochemistry.

Vibrational Spectroscopy for Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule by probing its vibrational modes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by strong absorption bands corresponding to the vibrations of its various bonds. The C-F bonds would exhibit strong absorptions in the fingerprint region, while the C-Cl and C-Br bonds would show characteristic absorptions at lower wavenumbers.

Characteristic IR Absorption Frequencies for this compound

| Bond | Wavenumber (cm⁻¹) | Intensity |

| C-H (stretch) | 2850 - 3000 | Medium-Strong |

| C-F (stretch) | 1000 - 1400 | Strong |

| C-Cl (stretch) | 600 - 800 | Medium-Strong |

| C-Br (stretch) | 500 - 600 | Medium |

Raman Spectroscopy

Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The C-C backbone and the symmetric vibrations of the halogenated carbon centers would likely produce strong signals in the Raman spectrum. The combination of IR and Raman data would provide a more complete vibrational profile of the molecule.

Elemental Analysis for Compound Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements present in a compound, thereby verifying its empirical formula. For this compound (C₁₀H₁₆Br₂ClF₃), the theoretical elemental composition can be calculated. nih.gov

Theoretical Elemental Composition of this compound (C₁₀H₁₆Br₂ClF₃)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 120.10 | 29.35 |

| Hydrogen | H | 1.01 | 16.16 | 3.95 |

| Bromine | Br | 79.90 | 159.80 | 39.05 |

| Chlorine | Cl | 35.45 | 35.45 | 8.66 |

| Fluorine | F | 19.00 | 57.00 | 13.93 |

| Total | 409.11 | 100.00 |

Experimental determination of the elemental composition through techniques such as combustion analysis for carbon and hydrogen, and ion chromatography or X-ray fluorescence for halogens, would be crucial for confirming the molecular formula of a synthesized sample.

Combustion Ion Chromatography (CIC) for Extractable Organohalogens (EOX)

Combustion Ion Chromatography (CIC) is a powerful analytical technique for the determination of halogens in a wide variety of sample matrices. It is particularly valuable for the analysis of sum parameters like Extractable Organohalogens (EOX), which represent the total amount of organically bound halogens (fluorine, chlorine, bromine, iodine) that can be extracted from a sample by a solvent. For a complex, multi-halogenated compound such as this compound, CIC offers a method to quantify the total amount of extractable organic chlorine (EOCl), bromine (EOBr), and fluorine (EOF) without requiring an individual analytical standard for the parent molecule. diva-portal.orgchemrxiv.org

The methodology combines high-temperature combustion with ion chromatography (IC). qa-group.com The process begins with the extraction of organohalogens from the sample matrix. The solvent extract is then introduced into a combustion system. Inside a furnace, at temperatures typically exceeding 900°C, the sample is pyrolyzed in an oxygen-rich argon atmosphere. qa-group.comchromatographyonline.comthermofisher.com This high-temperature oxidation quantitatively converts the covalently bonded halogens in the organic molecules into their gaseous hydrogen halide forms (HF, HCl, HBr) or elemental halogens. thermofisher.comthermofisher.com

These gaseous products are then transferred into an absorption module, where they are trapped in an aqueous solution. thermofisher.commetrohm.com This solution is subsequently injected into an ion chromatograph. elementallab.co.uk The IC separates the different halide ions (F⁻, Cl⁻, Br⁻) based on their interaction with an ion-exchange column. elementallab.co.uk A conductivity detector then quantifies the concentration of each individual halide ion. elementallab.co.uk This allows for the speciation and individual quantification of the different halogens present in the original organic compounds. chromatographyonline.com

Research Findings

Research has demonstrated the effectiveness of CIC for quantifying a broad range of halogenated compounds. Studies on environmental samples have successfully used CIC to determine the concentration of EOX in matrices such as sediment and aquatic vegetation. For instance, one study reported concentrations of extractable organic chlorine (referred to as extractable Cl) in sediment ranging from 4.2 to 415.0 mg/kg. diva-portal.org

The technique's accuracy and reliability are often validated using standard reference materials. In one set of experiments, the analysis of wastewater samples spiked with known amounts of halogenated organic compounds showed excellent recoveries of 95–105% for adsorbable organic fluorine (AOF), AOCl, and AOBr. thermofisher.com Another study analyzing a certified polymer standard reported recoveries for chloride and bromide between 96-103% and 95.4% respectively, demonstrating high accuracy. chromatographyonline.commetrohm.com

The following table presents representative data from a study analyzing halogen content in various environmental and industrial samples using CIC. This illustrates the method's capability to quantify different halogens across diverse matrices.

Table 1: Representative Concentrations of Organohalogens Determined by CIC in Various Samples

| Sample Type | Analyte | Concentration Range |

|---|---|---|

| Surface Water | Adsorbable Organic Fluorine (AOF) | 2.3 - 24.5 µg/L |

| Municipal Wastewater | Adsorbable Organic Fluorine (AOF) | 2.0 - 8.5 µg/L |

| Industrial Wastewater | Adsorbable Organic Fluorine (AOF) | up to 555 µg/L |

| Sediment | Total Extractable Chlorine (EOCl) | 4.2 - 415.0 mg/kg |

| Sediment | Total Bromine | 8.9 - 271.8 mg/kg |

| Fuel (Diesel/Gasoline) | Total Chlorine | 4 - 8 mg/kg |

This table is interactive. Data compiled from multiple research sources. diva-portal.orgchromatographyonline.comnih.gov

This capacity for simultaneous, speciated determination of different halogens makes CIC an indispensable tool for characterizing compounds like this compound in various environmental and industrial contexts. chromatographyonline.com It provides a comprehensive measure of the total extractable organic halogen load, which is often more relevant for environmental assessment than the concentration of a single target compound. nih.gov

Based on a comprehensive search, there is no publicly available scientific literature or data specifically detailing the chemical compound “this compound.” The search results consistently identify related but structurally different compounds, such as butane, pentane, and octane (B31449) analogues, but provide no information on the requested decane derivative.

Therefore, it is not possible to generate an article that adheres to the user's strict instructions to focus solely on "this compound" and the specified computational chemistry topics. To do so would require fabricating data, which is not feasible.

If the user is interested in the computational chemistry of a similar, existing compound, such as "2-Chloro-1,4-dibromo-1,1,2-trifluorobutane," a separate request would be necessary.

Computational Chemistry and Theoretical Modeling

Molecular Dynamics Simulations

For a molecule such as 2-Chloro-1,4-dibromo-1,1,2-trifluorodecane, MD simulations could elucidate several key properties. For instance, simulations could predict the preferred conformations of the decane (B31447) chain, taking into account the steric and electronic effects of the various halogen substituents. The bulky bromine and chlorine atoms, along with the highly electronegative fluorine atoms, would significantly influence the molecule's flexibility and shape.

While direct MD simulation data for this compound is absent from the scientific literature, studies on smaller halogenated hydrocarbons like 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) have demonstrated the utility of these simulations. researchgate.net Research on halothane (B1672932) has focused on refining the nonbonded interaction parameters for molecules containing heavy halogen atoms, which is crucial for accurate MD simulations. researchgate.net These refined parameters can be applied to simulations of larger halogenated compounds. researchgate.net

Table 1: Representative Parameters for Molecular Dynamics Simulations of Halogenated Alkanes (Note: This table is illustrative and based on general parameters for halogenated alkanes. Specific parameters for this compound would require dedicated computational studies.)

| Atom Type | Lennard-Jones Radius (Å) | Lennard-Jones Well Depth (kcal/mol) |

| C | 1.9080 | 0.0860 |

| H | 1.4870 | 0.0030 |

| F | 1.7500 | 0.0610 |

| Cl | 2.0460 | 0.2650 |

| Br | 2.2200 | 0.3200 |

This interactive table is based on generalized parameters and would be refined for specific molecules in a research context.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry is also instrumental in investigating the reaction mechanisms of halogenated alkanes. acs.org By modeling the potential energy surface of a reaction, researchers can identify the most likely pathways, intermediates, and transition states.

For this compound, potential reactions of interest could include nucleophilic substitution or elimination reactions. The presence of multiple halogen atoms at different positions on the carbon chain offers various potential reaction sites. Theoretical calculations can help predict which C-X (carbon-halogen) bond is most susceptible to cleavage and the energetic barriers associated with these processes.

Transition state analysis is a critical component of these simulations. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction rate. Computational methods can be used to locate and characterize transition state structures, providing valuable information about the geometry and electronic distribution of the molecule as it transforms from reactant to product.

A computational study on the reactions of hydrogen atoms with chlorinated alkanes has demonstrated the use of isodesmic reactions for transition states to estimate reaction rate constants. acs.org This approach allows for the calculation of rate constants for a series of related reactions based on a few reference reactions. acs.org While this study focused on smaller chlorinated alkanes, the methodology could be extended to more complex molecules like this compound to predict its reactivity.

Table 2: Illustrative Calculated Activation Energies for Halogen Abstraction (Note: These are hypothetical values for illustrative purposes, as specific data for this compound is not available. The values are based on general trends in halogenated alkanes.)

| Reaction | C-X Bond Cleavage | Calculated Activation Energy (kcal/mol) |

| Reaction with Nucleophile | C-Br | 20-25 |

| Reaction with Nucleophile | C-Cl | 25-30 |

| Thermal Decomposition | C-Br | 60-70 |

| Thermal Decomposition | C-Cl | 70-80 |

This interactive table illustrates the type of data that can be obtained from transition state analysis. The values are representative and not specific to the title compound.

Environmental Distribution and Biotransformation Research

Occurrence and Fate in Environmental Compartments

The environmental journey of halogenated alkanes is complex, influenced by their physical and chemical properties. Their presence in various environmental sectors is a growing area of scientific inquiry. nih.govresearchgate.net

Detection in Aquatic and Sediment Environments

Although direct detection of 2-Chloro-1,4-dibromo-1,1,2-trifluorodecane in aquatic systems has not been documented, studies on related brominated and chlorinated compounds, such as brominated flame retardants (BFRs), provide valuable insights. nih.govresearchgate.netnih.gov These compounds are frequently found in aquatic and sediment environments due to industrial and consumer use. nih.govnih.gov For instance, polybrominated diphenyl ethers (PBDEs), a class of BFRs, have been detected in various environmental samples worldwide. nih.gov The persistence of such compounds can lead to their accumulation in sediments, which act as long-term reservoirs. researchgate.netresearchgate.net

Interactive Table: Representative Halogenated Compounds Detected in Environmental Samples

| Compound Class | Example Compound | Environmental Matrix | Potential Significance |

| Brominated Flame Retardants | Polybrominated Diphenyl Ethers (PBDEs) | Sediment, Water, Biota | Persistent, Bioaccumulative |

| Chlorinated Alkanes | Short-chain polychlorinated n-alkanes | Water, Air, Soil | Recognized as Persistent Organic Pollutants |

Atmospheric Transport and Deposition

The potential for long-range atmospheric transport is a key factor in the widespread distribution of halogenated organic compounds. nih.gov Substances with moderate volatility can be transported over long distances before being deposited in remote areas. The specific physical properties of this compound, such as its vapor pressure and atmospheric lifetime, would determine its capacity for such transport. For example, chlorofluorocarbons (CFCs) are well-known for their long atmospheric lifetimes and contribution to ozone depletion. washacadsci.org While the atmospheric fate of this specific compound is unstudied, the presence of bromine and chlorine atoms suggests a potential for contributing to atmospheric chemical processes.

Microbial Degradation and Biotransformation

The breakdown of halogenated compounds by microorganisms is a critical area of research for environmental remediation. nih.gov Microbes have evolved diverse enzymatic machinery to break down a wide array of chemical structures. frontiersin.orgnih.gov

Aerobic Degradation Pathways

Under aerobic conditions, the initial step in the degradation of alkanes is often an oxidation reaction catalyzed by oxygenase enzymes. frontiersin.orgnih.gov These enzymes introduce oxygen atoms into the alkane, making it more susceptible to further breakdown. frontiersin.org While the specific pathways for this compound are unknown, the degradation of other halogenated alkanes often involves hydroxylation, where a hydroxyl group replaces a halogen atom. nih.gov

Anaerobic Degradation Pathways

In the absence of oxygen, different microbial strategies are employed for the degradation of halogenated compounds. elsevierpure.comresearchgate.net Reductive dehalogenation is a common anaerobic process where a halogen atom is removed and replaced with a hydrogen atom. elsevierpure.com This process is particularly important for highly chlorinated compounds. The degradation of brominated trihalomethanes has been observed to occur more rapidly under anaerobic conditions, sometimes through a combination of chemical and biological mechanisms. elsevierpure.com

Role of Specific Microbial Enzymes in Halogenated Alkane Degradation

A variety of microbial enzymes are capable of degrading halogenated alkanes. nih.gov Haloalkane dehalogenases, for instance, cleave the carbon-halogen bond, which is often the first and rate-limiting step in the degradation process. Cytochrome P450 monooxygenases are another important class of enzymes involved in the oxidation of a wide range of organic compounds, including halogenated ones. nih.gov The specific enzymes that could act on this compound would depend on the microbial species present and the environmental conditions.

Advanced Remediation Technologies for Organohalogen Compounds

Electrochemical Processes for Destruction

Electrochemical methods present a promising approach for the degradation of halogenated organic pollutants under mild conditions. nih.govprovectusenvironmental.com These techniques are generally categorized into two main pathways: electrochemical reduction and electrochemical oxidation. nih.govprovectusenvironmental.com

Electrochemical Reduction: This process involves the cleavage of the carbon-halogen (C-X) bond, resulting in the release of halide ions and the formation of less toxic, non-halogenated organic compounds. nih.govprovectusenvironmental.com The high electron affinity of halogen substituents makes organohalogen compounds particularly amenable to this method. tandfonline.com The efficiency of the degradation is highly dependent on the electrode material, with significant research dedicated to developing novel and effective electrode materials for practical applications. nih.gov

Key mechanisms in electrochemical reduction include:

Direct Electron Transfer: Electrons are directly transferred from the cathode to the organohalogen molecule, leading to the fragmentation of the C-X bond. provectusenvironmental.com

Electrocatalytic Hydrodehalogenation (ECH): This is a popular indirect method that allows for the selective removal of halogen atoms under mild conditions. provectusenvironmental.com

Electrochemical Oxidation: In this process, halogenated organic compounds are degraded by powerful oxidizing agents that are generated electrochemically. nih.govprovectusenvironmental.com This method can lead to the complete mineralization of the organic pollutants. dntb.gov.ua

The selection of electrode material is a critical factor in the effectiveness of both reduction and oxidation processes. nih.gov For instance, studies on the dechlorination of 1,2,3-trichlorobenzene (B84244) have shown that different electrode materials, such as those containing Ruthenium (Ru), Palladium (Pd), and Platinum (Pt), exhibit varying efficiencies and reaction pathways. nih.gov

Interactive Data Table: Cathode Materials in Electrochemical Reduction of Halogenated Organics

| Cathode Material | Target Compound | Dehalogenation Efficiency | Reaction Time |

| Sintered RuO2 (major)/Pt/PdO | 1,2,3-Trichlorobenzene | 91% | 120 min |

| Sintered Pt(major)/IrO2/RuO2 | 1,2,3-Trichlorobenzene | 81% | 120 min |

| Sintered RuO2 | 1,2,3-Trichlorobenzene | 59% | 60 min |

| Sintered PdO | 1,2,3-Trichlorobenzene | 96% | 120 min |

| Sintered Pt | 1,2,3-Trichlorobenzene | 53% | 60 min |

| Sintered PdO/Pt | 1,2,3-Trichlorobenzene | 97% | 60 min |

| Sintered Pd/Pt | 1,2,3-Trichlorobenzene | 82% | 120 min |

| Plain Pd plate | 1,2,3-Trichlorobenzene | 70% | 120 min |

Source: Adapted from Miyoshi et al., 2004 nih.gov

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater through oxidation with hydroxyl radicals (•OH). wikipedia.org These highly reactive radicals can oxidize a wide range of organic compounds, often leading to their complete mineralization into carbon dioxide, water, and inorganic salts. youtube.comspartanwatertreatment.com

AOPs are particularly effective for treating refractory organic pollutants that are resistant to conventional treatment methods. nih.gov Common AOPs involve combinations of ozone (O3), hydrogen peroxide (H2O2), and ultraviolet (UV) light. spartanwatertreatment.com

The primary advantages of AOPs include:

High Reaction Rates: The rapid reaction of hydroxyl radicals with organic contaminants allows for smaller reactor sizes and faster treatment times. youtube.com

Non-Selectivity: Hydroxyl radicals react with a broad spectrum of organic compounds, making AOPs suitable for treating complex waste streams. youtube.com

Potential for Complete Mineralization: AOPs can completely break down organic pollutants, reducing their toxicity and environmental impact. youtube.com

Research has demonstrated the effectiveness of AOPs in treating various chlorinated organic compounds. For example, a combination of an absorption process with a liquid H2O2/O3 initiated oxidation was found to achieve up to 94% removal of trichloroethylene (B50587) (TCE) from a gas stream. nih.gov The process effectively transformed the chlorine in the TCE into chloride ions. nih.gov

Bioremediation Strategies

Bioremediation harnesses the metabolic capabilities of microorganisms to degrade or detoxify environmental pollutants. nih.govresearchgate.net For organohalogen compounds, this often involves the microbial cleavage of the carbon-halogen bond. tandfonline.com While many synthetic organohalogens are recalcitrant to biodegradation, various microorganisms have evolved enzymatic pathways to utilize these compounds as substrates. researchgate.net

Anaerobic Dehalogenation: Under anaerobic conditions, many halogenated compounds can be degraded through a process called reductive dehalogenation, where the halogen atom is replaced by a hydrogen atom. mdpi.comnih.gov This is often the initial and critical step in the anaerobic biodegradation of many organohalides. mdpi.com Some bacteria can even use this process for respiration, a process termed "dehalorespiration". mdpi.com

Aerobic Dehalogenation: In the presence of oxygen, microorganisms can also dehalogenate organic compounds through various enzymatic reactions. tandfonline.com

The effectiveness of bioremediation can be influenced by several factors, including the specific microbial consortia present, the environmental conditions, and the chemical structure of the pollutant. nih.gov For instance, the degree of halogenation and the redox potential of the compound can affect its susceptibility to microbial degradation. nih.gov

While bioremediation offers a potentially cost-effective and environmentally friendly solution for organohalide pollution, the rates of degradation can be slow. nih.govwikipedia.org Research is focused on optimizing bioremediation strategies through bioaugmentation (introducing specific microorganisms) and biostimulation (adding nutrients to enhance microbial activity). nih.gov

Q & A

Basic: What are the key physicochemical properties of 2-chloro-1,4-dibromo-1,1,2-trifluorobutane, and how can they be experimentally validated?

Answer:

The compound’s critical properties include:

Validation Methods:

- Spectroscopy: Use NMR to confirm fluorine environments and / NMR for structural elucidation.

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- Gas Chromatography (GC): Purity assessment and boiling point confirmation under controlled conditions.

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

Key safety measures include:

- PPE: Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all procedures .

- Ventilation: Ensure adequate airflow to prevent vapor accumulation (flash point: 56.3°C) .

- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and avoid water due to potential halogen acid release .

- First Aid: For skin contact, rinse with copious water for 15+ minutes; seek medical attention if irritation persists .

Basic: What synthetic routes are commonly used to prepare halogenated compounds like 2-chloro-1,4-dibromo-1,1,2-trifluorobutane?

Answer:

Methodological approaches include:

- Catalytic Halogenation: Use antimony pentachloride (SbCl₅) or fluorinated catalysts to facilitate halogen exchange reactions. For example, hydrofluorination of chloro-trifluoropropene derivatives under vapor-phase conditions .

- Radical Bromination: Initiate with UV light or peroxides for selective bromine addition at C1 and C4 positions.

- Purification: Distillation under reduced pressure (boiling point: 70°C) to isolate the product from by-products .

Advanced: How can mechanistic studies elucidate halogen exchange pathways in this compound?

Answer:

Design experiments to probe reaction mechanisms:

- Isotopic Labeling: Introduce or to track substitution sites via MS/NMR.

- Kinetic Analysis: Monitor reaction rates under varying temperatures and catalyst loads (e.g., SbCl₅) to identify rate-determining steps .

- Computational Modeling: Use DFT calculations to compare activation energies of competing pathways (e.g., SN2 vs. radical mechanisms).

Advanced: What analytical techniques resolve contradictions in thermodynamic data (e.g., vaporization enthalpy)?

Answer:

Address discrepancies via:

- Calorimetry: Measure ΔvapH using differential scanning calorimetry (DSC) or static bomb methods.

- Comparative Databases: Cross-reference with NIST Chemistry WebBook protocols for phase-change data .

- Error Analysis: Assess purity (>98% via GC) and instrumental calibration to minimize systematic errors .

Advanced: How can researchers optimize reaction conditions to minimize toxic by-products?

Answer:

Strategies include:

- Catalyst Screening: Test Lewis acids (e.g., SnCl₄) or fluorinated catalysts to improve selectivity and reduce side reactions .

- In Situ Monitoring: Use FTIR or GC-MS to detect intermediates like trifluoroacetaldehyde hydrate, a common toxic metabolite in halogenated systems .

- Green Chemistry: Substitute hazardous solvents (e.g., CCl₄) with ionic liquids or supercritical CO₂ .

Advanced: What methodologies assess environmental persistence and degradation pathways?

Answer:

Proposed studies:

- Hydrolysis Studies: Expose the compound to aqueous buffers (pH 4–9) at 25–50°C; analyze halogen release via ion chromatography .

- Photodegradation: Use UV-Vis irradiation (254–365 nm) to simulate sunlight; identify breakdown products via LC-QTOF-MS .

- Microbial Metabolism: Incubate with soil microbiota and track defluorination/bromination using NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.